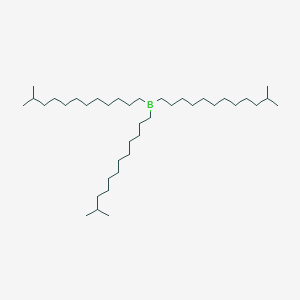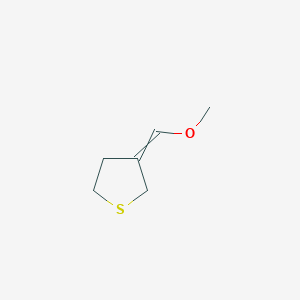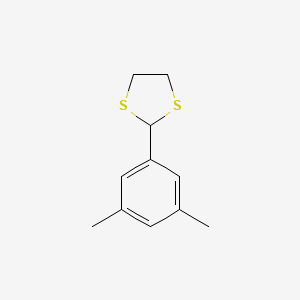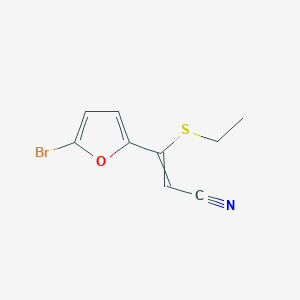
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate is an organic compound characterized by its unique structure, which includes a benzamido group, a hydroxy group, and two acetate groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexene ring, which undergoes functionalization to introduce the hydroxy and benzamido groups. The final step involves acetylation to form the diacetate.
Functionalization of Cyclohexene: The cyclohexene ring is first subjected to hydroxylation using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxy group at the desired position.
Introduction of Benzamido Group: The hydroxy-functionalized cyclohexene is then reacted with benzoyl chloride (C6H5COCl) in the presence of a base such as pyridine to form the benzamido group.
Acetylation: The final step involves acetylation using acetic anhydride (C4H6O3) in the presence of a catalyst like pyridine to form the diacetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or PCC (pyridinium chlorochromate).
Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate depends on its interaction with molecular targets. The benzamido group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxy and acetate groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl diacetate: Unique due to the presence of both benzamido and hydroxy groups on the cyclohexene ring.
3-Benzamido-6-hydroxycyclohexane-1,2-diyl diacetate: Lacks the double bond in the cyclohexene ring, which can affect its reactivity and biological activity.
3-Benzamido-6-hydroxycyclohex-4-ene-1,2-diyl monoacetate: Contains only one acetate group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a double bond in the cyclohexene ring. This structural arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
110099-31-5 |
|---|---|
Molecular Formula |
C17H19NO6 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(6-acetyloxy-2-benzamido-5-hydroxycyclohex-3-en-1-yl) acetate |
InChI |
InChI=1S/C17H19NO6/c1-10(19)23-15-13(8-9-14(21)16(15)24-11(2)20)18-17(22)12-6-4-3-5-7-12/h3-9,13-16,21H,1-2H3,(H,18,22) |
InChI Key |
VILSNSJPMCIIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1OC(=O)C)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)



![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
![1-Methyl-4-{2-[4-(2-oxoethoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14316882.png)


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)


